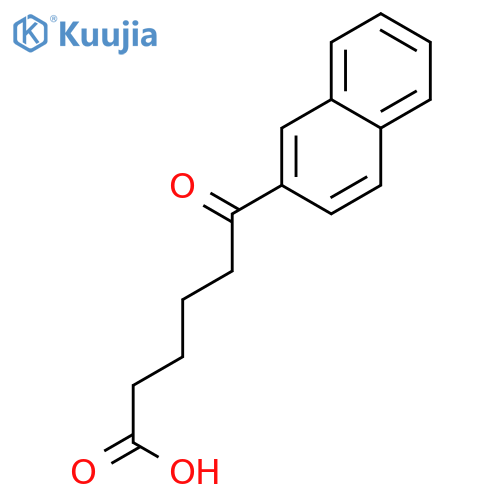

Cas no 132104-10-0 (6-naphthalen-2-yl-6-oxohexanoic acid)

6-naphthalen-2-yl-6-oxohexanoic acid 化学的及び物理的性質

名前と識別子

-

- 6-naphthalen-2-yl-6-oxohexanoic acid

- LogP

- 6-(2-Naphthyl)-6-oxohexanoic acid

- SCHEMBL8780100

- MFCD01320091

- 6-(2-NAPHTHYL)-6-OXOHEXANOICACID

- 6-(NAPHTHALEN-2-YL)-6-OXOHEXANOIC ACID

- 132104-10-0

- 2-Naphthalenehexanoic acid, epsilon-oxo-

- DTXSID30598768

- AKOS016022473

-

- MDL: MFCD01320091

- インチ: InChI=1S/C16H16O3/c17-15(7-3-4-8-16(18)19)14-10-9-12-5-1-2-6-13(12)11-14/h1-2,5-6,9-11H,3-4,7-8H2,(H,18,19)

- InChIKey: GMYDEGVDEPRTQI-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C=C(C=CC2=C1)C(=O)CCCCC(=O)O

計算された属性

- せいみつぶんしりょう: 256.10998

- どういたいしつりょう: 256.109944368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 324

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 54.4Ų

じっけんとくせい

- PSA: 54.37

6-naphthalen-2-yl-6-oxohexanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM258439-1g |

6-(2-Naphthyl)-6-oxohexanoic acid |

132104-10-0 | 95% | 1g |

$298 | 2021-08-18 | |

| Chemenu | CM258439-1g |

6-(2-Naphthyl)-6-oxohexanoic acid |

132104-10-0 | 95% | 1g |

$298 | 2024-08-02 | |

| Fluorochem | 207184-5g |

6-(2-Naphthyl)-6-oxohexanoic acid |

132104-10-0 | 97% | 5g |

£1447.00 | 2022-02-28 | |

| Ambeed | A699329-1g |

6-(2-Naphthyl)-6-oxohexanoic acid |

132104-10-0 | 95+% | 1g |

$319.0 | 2024-04-24 | |

| abcr | AB367187-5 g |

6-(2-Naphthyl)-6-oxohexanoic acid, 97%; . |

132104-10-0 | 97% | 5g |

€2356.60 | 2023-04-26 | |

| abcr | AB367187-5g |

6-(2-Naphthyl)-6-oxohexanoic acid, 97%; . |

132104-10-0 | 97% | 5g |

€2356.60 | 2025-02-17 | |

| abcr | AB367187-2 g |

6-(2-Naphthyl)-6-oxohexanoic acid, 97%; . |

132104-10-0 | 97% | 2g |

€1047.40 | 2023-04-26 | |

| abcr | AB367187-1 g |

6-(2-Naphthyl)-6-oxohexanoic acid, 97%; . |

132104-10-0 | 97% | 1g |

€633.40 | 2023-04-26 | |

| A2B Chem LLC | AA46744-1g |

6-(2-Naphthyl)-6-oxohexanoic acid |

132104-10-0 | 97% | 1g |

$435.00 | 2024-04-20 | |

| Fluorochem | 207184-2g |

6-(2-Naphthyl)-6-oxohexanoic acid |

132104-10-0 | 97% | 2g |

£613.00 | 2022-02-28 |

6-naphthalen-2-yl-6-oxohexanoic acid 関連文献

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705

6-naphthalen-2-yl-6-oxohexanoic acidに関する追加情報

Introduction to 6-naphthalen-2-yl-6-oxohexanoic acid (CAS No. 132104-10-0) and Its Emerging Applications in Chemical Biology

6-naphthalen-2-yl-6-oxohexanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 132104-10-0, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, featuring a naphthalene ring coupled with a hexanoic acid moiety modified by an ester-like functionality, presents a versatile scaffold for pharmaceutical and biochemical applications. Its molecular structure not only suggests potential roles in drug design but also opens avenues for exploration in synthetic chemistry and material science.

The naphthalen-2-yl substituent in 6-naphthalen-2-yl-6-oxohexanoic acid contributes to its aromaticity and electronic characteristics, making it a candidate for interactions with biological targets such as enzymes and receptors. The presence of the 6-oxohexanoic acid backbone introduces both acidity and reactivity, enabling further functionalization through various chemical transformations. These attributes have positioned this compound as a promising intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of how 6-naphthalen-2-yl-6-oxohexanoic acid interacts with biological systems. Studies have demonstrated its potential as a ligand in the design of inhibitors targeting specific enzymatic pathways. For instance, its structural motif has been explored in the development of compounds that modulate metabolic enzymes, which are increasingly recognized as critical targets in treating metabolic disorders and cancer. The ability to fine-tune its properties through structural modifications makes it an invaluable tool for medicinal chemists seeking to optimize binding affinities and selectivity.

The pharmaceutical industry has shown particular interest in derivatives of 6-naphthalen-2-yl-6-oxohexanoic acid due to its perceived safety profile and biocompatibility. Preclinical studies have begun to uncover its potential in treating inflammatory conditions by interacting with cyclooxygenase (COX) enzymes, which play a key role in inflammation pathways. Additionally, its incorporation into drug candidates has shown promise in preliminary trials for neurodegenerative diseases, where its ability to cross the blood-brain barrier is particularly advantageous. These findings underscore the compound's versatility and highlight its potential as a building block for next-generation therapeutics.

Beyond pharmaceutical applications, 6-naphthalen-2-yl-6-oxohexanoic acid has found utility in materials science, particularly in the development of functional polymers and coatings. Its aromatic core enhances thermal stability, while the carboxylic acid group allows for cross-linking reactions, creating materials with tailored mechanical properties. Researchers are exploring its use in creating advanced composites that exhibit both strength and flexibility, which could revolutionize industries ranging from aerospace to automotive manufacturing.

The synthesis of 6-naphthalen-2-yl-6-oxohexanoic acid itself represents another area of active research. Modern synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. Catalytic techniques, including transition metal-catalyzed cross-coupling reactions, have been particularly effective in constructing the naphthalene-hexanoic acid framework with high precision. These advancements not only make the compound more accessible but also pave the way for further innovation by allowing chemists to explore a broader range of derivatives.

In conclusion, 6-naphthalen-2-yl-6-oxohexanoic acid (CAS No. 132104-10-0) stands out as a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structure offers opportunities for innovation in drug discovery, material science, and synthetic chemistry. As research continues to uncover new applications and refine synthetic strategies, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological development.

132104-10-0 (6-naphthalen-2-yl-6-oxohexanoic acid) 関連製品

- 2051-95-8(3-Benzoylpropionic acid)

- 64779-08-4(4-(4-Hexylphenyl)-4-oxobutyric acid)

- 1590-22-3(3-(2-Naphthoyl)propionic Acid)

- 4619-20-9(4-(4-Methylphenyl)-4-oxobutanoic Acid)

- 1501-05-9(5-Oxo-5-phenylpentanoic acid)

- 66147-75-9(7-Oxo-8-phenyloctanoic Acid)

- 4144-62-1(5-Benzoylpentanoic acid)

- 49594-75-4(4-Ethyl-γ-oxobenzenebutanoic Acid)

- 7499-60-7(4-oxo-4-(pyren-1-yl)butanoic acid)

- 7472-43-7(7-Oxo-7-phenylheptanoic acid)